molecular formula C15H11NO6 B8357058 4-Hydroxy-6-methyl-3-(4-nitrophenyl)acryloyl-2-pyrone

4-Hydroxy-6-methyl-3-(4-nitrophenyl)acryloyl-2-pyrone

Cat. No. B8357058
M. Wt: 301.25 g/mol
InChI Key: FEIGDRCJLPMXIW-UHFFFAOYSA-N
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Patent
US06100292

Procedure details

4-Nitrobenzaldehyde (4.5 g, 29.7 mmol) and then a number of drops of piperidine were added to a benzene (40 ml) solution of dehydroacetic acid (5.00 g, 29.7 mmol) at room temperature, after which refluxing was performed for 6 hours while eliminating water by azeotropy. The majority of the benzene was distilled of directly, and then the distillation taken to dryness under reduced pressure. Following which, when recrystallization was performed from ethanol, 4-hydroxy-6-methyl-3-(4-nitrophenyl)acryloyl-2-pyrone (7.3 g, 82%) was obtained as orange crystals.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].N1CCCCC1.C1C=CC=CC=1.[CH3:24][C:25]1[O:32][C:30](=[O:31])[CH:29]([C:33]([CH3:35])=[O:34])[C:27](=[O:28])[CH:26]=1>O>[OH:28][C:27]1[CH:26]=[C:25]([CH3:24])[O:32][C:30](=[O:31])[C:29]=1[C:33](=[O:34])[CH:35]=[CH:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=O)C(C(=O)O1)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which refluxing
DISTILLATION
Type
DISTILLATION
Details
The majority of the benzene was distilled of directly, and then
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
which, when recrystallization

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C)=O)C(C=CC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.